Cas no 115851-85-9 (1,4,6-Heptatrien-3-one, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-)

1,4,6-Heptatrien-3-one, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- structure
115851-85-9 structure
Product Name:1,4,6-Heptatrien-3-one, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-
CAS No:115851-85-9
MF:C23H24O6
MW:396.433067321777
CID:1205779
PubChem ID:6477182
Update Time:2025-04-20

1,4,6-Heptatrien-3-one, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 1,4,6-Heptatrien-3-one, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-
    • SCHEMBL3487103
    • 1,4,6-Heptatrien-3-one, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-, (1E,4Z,6E)--
    • MFCD22123809
    • DTXSID10200352
    • CHC 004; Di-O-methylcurcumin
    • Dimethylcurcumin (ASC-J9)
    • Dimethylcurcumin
    • 1, 4-dimethoxyphenyl)-1, 6-heptadiene-3,5-dione
    • EX-A927
    • ASC-J9;GO-Y025
    • (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
    • MFCD12912341
    • HY-15194
    • 1,7-Bis-(3,4-dimethoxy-phenyl)-5-hydroxy-hepta-1,4,6-trien-3-one
    • CS-0533
    • (1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
    • GLXC-04729
    • ZMGUKFHHNQMKJI-CIOHCNBKSA-N
    • GO-Y-025
    • 1,4,6-Heptatrien-3-one, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-, (Z,E,E)-
    • (1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
    • AC-31058
    • ASC-J9
    • 917813-54-8
    • 115851-85-9
    • AKOS025311328
    • GO-Y025; Dimethylcurcumin; ASC J9; GO Y025
    • (1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
    • s6630
    • ASCJ-9
    • (1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-hepta-1,4,6-trien-3-one
    • AKOS015891371
    • 1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
    • UNII-D60XLY608D
    • Dimethylcurcumin; ASC-J9
    • 1,7-Bis-(3,4-dimethoxyphenyl)-5-hydroxy-hepta-1,4,6-trien-3-one
    • DB06133
    • ASC-J9,CAS:52328-98-0
    • NSC734923
    • AS-82881
    • NSC-734923
    • DS-14720
    • AMY15692
    • 52328-98-0
    • DA-52565
    • Inchi: 1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-
    • InChI Key: ZMGUKFHHNQMKJI-CIOHCNBKSA-N
    • SMILES: O(C)C1C(=CC=C(/C=C/C(=C/C(/C=C/C2=CC=C(C(=C2)OC)OC)=O)/O)C=1)OC

Computed Properties

  • Exact Mass: 396.15732
  • Monoisotopic Mass: 396.15728848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • PSA: 74.22
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